7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group, a 3-methoxypropyl group, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
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Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: : This step involves the reaction of ethyl 2-cyano-4,4-dimethoxybutanoate with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate. This intermediate is then reacted with formamidine to yield 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol, which is subsequently converted to 7H-pyrrolo[2,3-d]pyrimidin-4-ol. Finally, the 4-hydroxy group is replaced with a chlorine atom to obtain 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .
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Substitution Reactions: : The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then subjected to nucleophilic substitution reactions with appropriate reagents to introduce the 4-chlorophenyl, 3-methoxypropyl, and phenyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
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Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
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Substitution: : Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
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Biology: : The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
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Medicine: : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as rheumatoid arthritis .
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Industry: : It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to act as a selective inhibitor of Bruton’s tyrosine kinase (BTK), which plays a crucial role in the signaling pathways of B cells . By inhibiting BTK, the compound can modulate immune responses and has potential therapeutic applications in autoimmune diseases.
Comparison with Similar Compounds
Similar Compounds
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1-Tert-Butyl-3-(4-Chloro-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-Ylamine: : This compound shares structural similarities with 7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, particularly in the pyrimidine core and the presence of a 4-chlorophenyl group .
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Other Pyrrolo[2,3-d]Pyrimidine Derivatives: : Various derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized and studied for their biological activities, including their roles as kinase inhibitors and potential therapeutic agents .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective inhibition of BTK and potential therapeutic applications in autoimmune diseases highlight its significance in scientific research.
Properties
Molecular Formula |
C22H21ClN4O |
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Molecular Weight |
392.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-N-(3-methoxypropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H21ClN4O/c1-28-13-5-12-24-21-20-19(16-6-3-2-4-7-16)14-27(22(20)26-15-25-21)18-10-8-17(23)9-11-18/h2-4,6-11,14-15H,5,12-13H2,1H3,(H,24,25,26) |
InChI Key |
DIFPHMGOBXIJLL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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